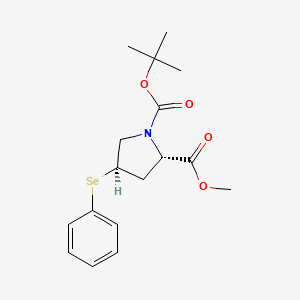
(2S,4R)-1-tert-Butyl 2-methyl 4-(phenylselanyl)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-tert-Butyl 2-methyl 4-(phenylselanyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry and the presence of a phenylselanyl group, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-tert-Butyl 2-methyl 4-(phenylselanyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Phenylselanyl Group: The phenylselanyl group is introduced via a nucleophilic substitution reaction, where a phenylselanyl halide reacts with the pyrrolidine derivative.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to ensure selective reactions at specific sites. These groups are later removed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-tert-Butyl 2-methyl 4-(phenylselanyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylselanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed.
Major Products
The major products formed from these reactions include selenoxides, selenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,4R)-1-tert-Butyl 2-methyl 4-(phenylselanyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Biological Studies: Researchers use this compound to study the effects of selenium-containing compounds on biological systems.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4R)-1-tert-Butyl 2-methyl 4-(phenylselanyl)pyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s unique stereochemistry allows it to interact selectively with specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-Benzyl 2-methyl 4-(tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate
- (2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- (2S,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
Uniqueness
The presence of the phenylselanyl group in (2S,4R)-1-tert-Butyl 2-methyl 4-(phenylselanyl)pyrrolidine-1,2-dicarboxylate distinguishes it from other similar compounds. This group imparts unique redox properties and potential biological activities, making it a valuable compound for research in various fields.
Properties
Molecular Formula |
C17H23NO4Se |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-phenylselanylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4Se/c1-17(2,3)22-16(20)18-11-13(10-14(18)15(19)21-4)23-12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m1/s1 |
InChI Key |
YDRAPALWBZKTRH-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)[Se]C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B14806612.png)
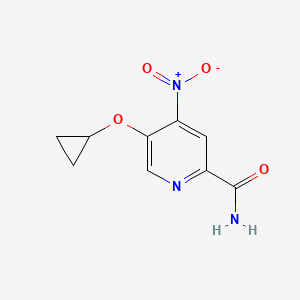
![2-Phenylethyl 4-({[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B14806630.png)
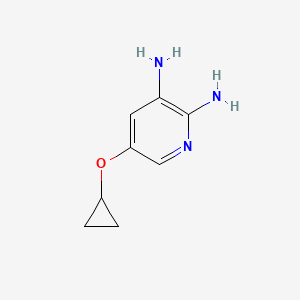
![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B14806638.png)
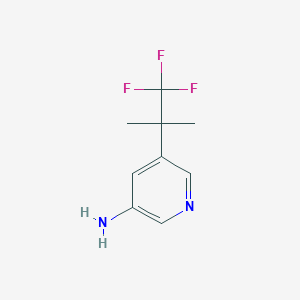
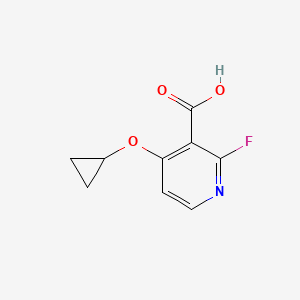

![N-{3-[(furan-2-ylcarbonyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B14806653.png)
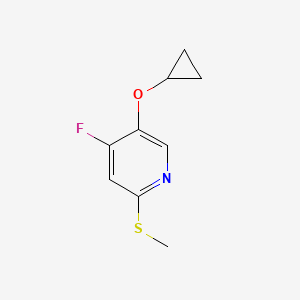

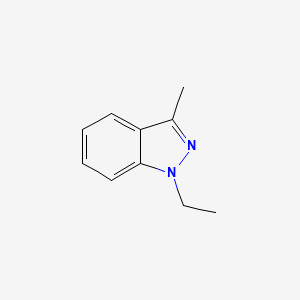
![N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide](/img/structure/B14806683.png)
